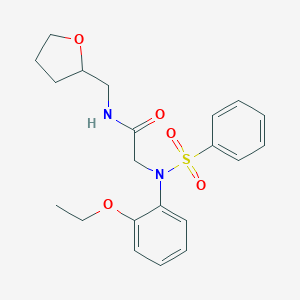![molecular formula C22H17Cl2N3O2S B298926 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD belongs to the class of thioxodihydropyrimidine-4,6-dione compounds and is synthesized through a multistep process involving the condensation of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde, followed by the reaction with 1,3-dimethylbarbituric acid and Lawesson's reagent.
Wirkmechanismus
The mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. This compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial growth and replication. This compound has also been found to inhibit the activity of eukaryotic translation elongation factor 2 (eEF2), which plays a key role in protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been found to increase the expression of several antioxidant enzymes, including superoxide dismutase and catalase, which protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound has some limitations, including its poor water solubility, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One potential application of this compound is in the treatment of bacterial and fungal infections, where it has shown promising activity in vitro. This compound may also have potential as an antiviral agent, particularly against herpes simplex virus and influenza virus. In addition, this compound may have potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde to form an imine intermediate. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a strong base to yield the desired product. Finally, Lawesson's reagent is used to convert the carbonyl group of the product to a thione group, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. These properties make this compound a promising candidate for the development of new drugs to treat various diseases. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as influenza virus.
Eigenschaften
Molekularformel |
C22H17Cl2N3O2S |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-25-20(28)17(21(29)26(2)22(25)30)9-14-12-27(19-6-4-3-5-16(14)19)11-13-7-8-15(23)10-18(13)24/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
RSQQCAKJMUPLTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C1=S)C |
Kanonische SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)